molecular formula C10H11NS2 B14283918 2,3-Bis(methylsulfanyl)-1H-indole CAS No. 120517-33-1

2,3-Bis(methylsulfanyl)-1H-indole

Cat. No.: B14283918
CAS No.: 120517-33-1
M. Wt: 209.3 g/mol
InChI Key: KZYOEXLJZOPERB-UHFFFAOYSA-N
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Description

2,3-Bis(methylsulfanyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methylsulfanyl groups attached to the 2nd and 3rd positions of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(methylsulfanyl)-1H-indole typically involves the introduction of methylsulfanyl groups to the indole ring. One common method is the reaction of indole with methylsulfanyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(methylsulfanyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux conditions.

    Reduction: LiAlH4, NaBH4, ether or THF as solvent, low to moderate temperatures.

    Substitution: Halogenating agents, nitrating agents, acidic or basic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced indole derivatives.

    Substitution: Formation of various substituted indoles depending on the reagents used.

Scientific Research Applications

2,3-Bis(methylsulfanyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(methylsulfanyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2,3-Bis(methylsulfanyl)-1H-indole can be compared with other similar compounds such as:

    2,3-Bis(methylsulfanyl)quinoxaline: Similar structure but with a quinoxaline ring instead of an indole ring.

    2,3-Bis(methylsulfanyl)naphthoquinone: Contains a naphthoquinone ring and exhibits different chemical properties.

    2,3-Bis(methylsulfanyl)pyrrole: Similar structure but with a pyrrole ring.

The uniqueness of this compound lies in its specific indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

120517-33-1

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

2,3-bis(methylsulfanyl)-1H-indole

InChI

InChI=1S/C10H11NS2/c1-12-9-7-5-3-4-6-8(7)11-10(9)13-2/h3-6,11H,1-2H3

InChI Key

KZYOEXLJZOPERB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(NC2=CC=CC=C21)SC

Origin of Product

United States

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